molecular formula C8H10O3S B1598757 Furfuryl 3-mercaptopropionate CAS No. 93859-19-9

Furfuryl 3-mercaptopropionate

Cat. No.: B1598757
CAS No.: 93859-19-9
M. Wt: 186.23 g/mol
InChI Key: XUNHWOASMZRMOC-UHFFFAOYSA-N
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Description

Furfuryl 3-mercaptopropionate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Biological Activity

Furfuryl 3-mercaptopropionate (F3MP) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10O3SC_8H_{10}O_3S and is characterized by a furfuryl group attached to a mercaptopropionate moiety. Its structure facilitates various interactions, particularly through sulfur hydrogen bonding, which plays a crucial role in its biological activity .

Biological Activities

1. Antioxidant Activity
Research indicates that F3MP exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that F3MP can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

2. Anti-inflammatory Effects
F3MP has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that F3MP can inhibit the growth of certain bacteria and fungi, making it a candidate for use in food preservation and as a potential therapeutic agent against infections .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism References
AntioxidantScavenges free radicals ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
AntimicrobialInhibits growth of bacteria and fungi

Case Study: Antioxidant Activity

In a study assessing the antioxidant capacity of various organosulfur compounds, F3MP was found to exhibit a higher radical scavenging activity compared to other tested compounds. This was attributed to its unique structure which allows effective interaction with free radicals.

Case Study: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of F3MP in human fibroblast-like synoviocytes (FLS). The results indicated that treatment with F3MP significantly reduced the levels of TNF-alpha and IL-6, key cytokines involved in inflammatory responses. This suggests its potential as a therapeutic agent in managing rheumatoid arthritis.

Safety and Toxicity

While F3MP shows promise in various biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that F3MP exhibits low acute toxicity; however, comprehensive long-term studies are necessary to fully understand its safety implications for human use .

Scientific Research Applications

Food Flavoring and Aroma Enhancement

FFMP is recognized for its role in enhancing the flavor profiles of various fermented beverages and food products. It is particularly significant in the production of:

  • Baijiu : A traditional Chinese liquor where FFMP contributes to its distinctive aroma. Studies have shown that specific yeast strains can increase FFMP production during fermentation, impacting the final flavor profile significantly .
  • Soy Sauce : FFMP has been identified as a key odorant in soy sauce, influencing its sensory characteristics. Research indicates that the concentration of FFMP can change during fermentation and storage, affecting the overall aroma .

Biochemical Pathways and Fermentation Processes

FFMP's formation is intricately linked to biochemical pathways involving sulfur compounds. It is produced through:

  • Maillard Reaction : The interaction between sugars and amino acids during heating leads to the formation of various sulfur-containing compounds, including FFMP. This reaction is crucial for developing flavors in cooked foods .
  • Microbial Metabolism : Specific strains of yeast and bacteria, such as Saccharomyces cerevisiae and Bacillus subtilis, have been shown to enhance the production of FFMP during fermentation processes by providing necessary precursors like L-cysteine .

Analytical Chemistry

FFMP serves as a marker compound in analytical chemistry for:

  • Quality Control : Its presence and concentration can be used to assess the quality of fermented products like wine, beer, and soy sauce. Advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to quantify FFMP levels .
  • Flavor Profile Analysis : Researchers utilize FFMP to study interactions between different flavor compounds, helping to understand how aroma profiles develop during fermentation .

Case Study 1: Fermentation of Baijiu

A study investigated the production of FFMP during baijiu fermentation using different yeast strains. The isolated S. cerevisiae strain G20 demonstrated a yield of 3.03 mg/L of FFMP, highlighting the impact of microbial selection on flavor development .

Case Study 2: Soy Sauce Aroma Development

Research on soy sauce revealed that adding FFMP significantly altered its aroma profile during heat treatment processes. Sensory evaluation tests indicated that samples enriched with FFMP were preferred over those without it, showcasing its importance in flavor enhancement .

Data Table: Applications of Furfuryl 3-Mercaptopropionate

Application AreaDescriptionKey Findings
Food FlavoringEnhances aromas in beverages like baijiu and soy sauceIncreased production via specific yeast strains
Biochemical PathwaysInvolved in Maillard reactions and microbial metabolismKey precursor interactions lead to higher yields of FFMP
Analytical ChemistryUsed as a marker for quality control in fermented productsQuantified using GC-MS; crucial for assessing flavor profiles

Properties

IUPAC Name

furan-2-ylmethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHWOASMZRMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239808
Record name Furfuryl 3-mercaptopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93859-19-9
Record name 2-Furanylmethyl 3-mercaptopropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl 3-mercaptopropionate
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Record name Furfuryl 3-mercaptopropionate
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Record name Furfuryl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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